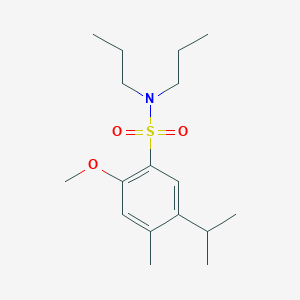

![molecular formula C18H20N2O4S B2520871 N-(3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二杂环庚-7-基)-4-甲基苯磺酰胺 CAS No. 922133-41-3](/img/structure/B2520871.png)

N-(3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二杂环庚-7-基)-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

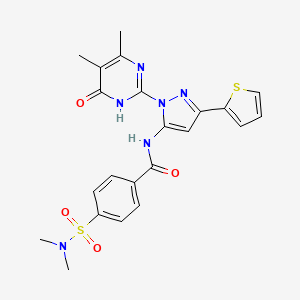

The compound "N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its multifaceted chemical structure. The presence of a benzo[b][1,4]oxazepine core and a sulfonamide group suggests potential for interaction with various biological targets, including enzymes like carbonic anhydrases, as indicated by related compounds in the literature .

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, including N-alkylation, intramolecular cyclization, and aminohydroxylation. For instance, the N-alkylation of 2-azidobenzenesulfonamide has been shown to lead to precursors for the synthesis of heterocyclic compounds, which could be relevant to the synthesis of the target molecule . Additionally, the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines represents another potential synthetic route for creating advanced intermediates towards nitrogenous heterocycles .

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of a benzo[b][1,4]oxazepine ring, which is a seven-membered heterocycle containing both oxygen and nitrogen atoms. This structural motif is known to be a key feature in molecules with potential therapeutic applications, as it can interact with biological targets through various modes of binding .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the sulfonamide group, which is a versatile functional group known to participate in various chemical reactions. For example, sulfonamides can undergo reactions with bis-electrophilic phenols to form polycyclic structures such as [1,4]oxazepines, which are potent inhibitors of carbonic anhydrases . The reactivity of the sulfonamide group can also be exploited in the synthesis of other heterocyclic compounds, as demonstrated by the formation of benzotriazinones and quinazolinones from 2-azidobenzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzo[b][1,4]oxazepine ring could confer rigidity to the molecule, potentially affecting its solubility and permeability. Sulfonamide-containing compounds often exhibit poor water solubility, which can be a challenge for drug formulation but can be addressed through chemical modifications . The electronic properties of the aromatic sulfonamide could also influence the compound's ability to interact with biological targets, such as enzymes and receptors .

科学研究应用

合成和结构研究

- 一系列与指定化合物密切相关的苯并咪唑系链氧杂环杂环杂交体被合成并使用光谱和 X 射线衍射方法进行研究。这些化合物展现出非线性光学 (NLO) 应用的潜力,由化合物 9 的有利特性突显 (Almansour 等人,2016)。

新颖的稠合恶二杂多环化合物

- 实现了二甲基 7-氧杂-2a1-氮杂苯并[b]-环戊[pq]紫苑-1,2-二羧酸酯的合成,它是吡咯稠合二苯并[b,f][1, 4]恶二杂环的独特代表。这种非平面恶二杂多环化合物在二氯甲烷中展示出强蓝色发射,表明在光物理学研究中具有潜在应用 (Petrovskii 等人,2017)。

环化中的环扩张

- 一项研究表明,相关化合物的环化尝试导致了一个反常的环扩张过程,产生了对药用化学家具有潜在兴趣的螺环环氧化合物 (Kolluri 等人,2018)。

碳酸酐酶抑制剂

- 基于[1,4]恶二杂环的伯磺酰胺的研究揭示了对人碳酸酐酶的强烈抑制作用,表明了潜在的治疗应用。这些化合物中的伯磺酰胺官能团在环构建和酶结合中发挥了双重作用 (Sapegin 等人,2018)。

抗菌和抗癌特性

- 4-氨基喹唑啉磺酰胺衍生物的合成和表征,包括与所讨论化合物相似的化合物,揭示了对某些细菌菌株和真菌感染的中等抗菌活性。这些化合物还显示出一些抗癌潜力 (Kumar 等人,2018)。

属性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-12-4-7-14(8-5-12)25(22,23)20-13-6-9-16-15(10-13)19-17(21)18(2,3)11-24-16/h4-10,20H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDABMATXOXYPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

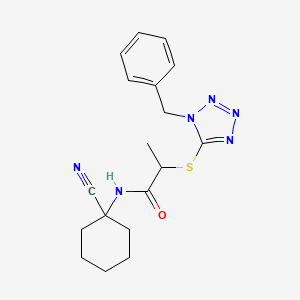

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2520789.png)

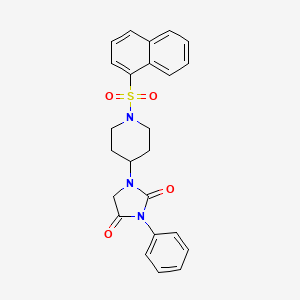

![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)

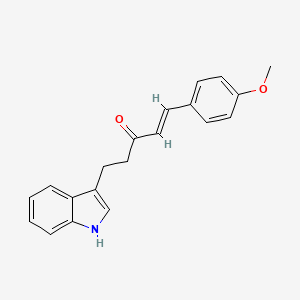

![6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B2520803.png)

![N-(3,4-dichlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2520807.png)

![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/no-structure.png)

![6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2520811.png)